3-Amino-1-chloro-4-methylhexan-2-one;hydrochloride

Description

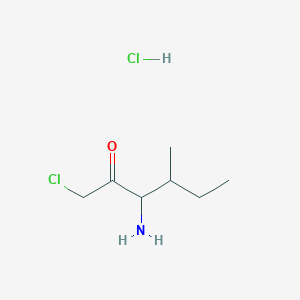

Chemical Name: (3S,4S)-3-Amino-1-chloro-4-methylhexan-2-one hydrochloride Molecular Formula: C₇H₁₅Cl₂NO Molecular Weight: 200.11 g/mol CAS Number: 59079-44-6 Structural Features: A six-carbon backbone with a ketone group at position 2, a chlorine atom at position 1, a methyl group at position 4, and an amino group at position 3. The compound exists as a hydrochloride salt, enhancing its stability and solubility in polar solvents .

This chiral amino-chloroketone hydrochloride is primarily used in synthetic organic chemistry as an intermediate for pharmaceuticals or bioactive molecules. Its stereochemistry (3S,4S) may influence its reactivity in asymmetric synthesis .

Properties

Molecular Formula |

C7H15Cl2NO |

|---|---|

Molecular Weight |

200.10 g/mol |

IUPAC Name |

3-amino-1-chloro-4-methylhexan-2-one;hydrochloride |

InChI |

InChI=1S/C7H14ClNO.ClH/c1-3-5(2)7(9)6(10)4-8;/h5,7H,3-4,9H2,1-2H3;1H |

InChI Key |

YAWFAOTZMQRKFE-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)C(C(=O)CCl)N.Cl |

Origin of Product |

United States |

Preparation Methods

Chemical Identity and Structural Information

- Chemical Name: 3-Amino-1-chloro-4-methylhexan-2-one; hydrochloride

- Molecular Formula: C6H13ClN2O · HCl

- Molecular Weight: Approximately 200.10 g/mol

- Stereochemistry: (3S,4S) configuration is critical for biological activity

- Synonyms: H-ILE-CMK hydrochloride, (3S,4S)-3-amino-1-chloro-4-methylhexan-2-one hydrochloride

The compound features a chloro-substituent at the first carbon, an amino group at the third carbon, a methyl group at the fourth carbon, and a ketone at the second carbon, with hydrochloride salt formation enhancing stability and solubility.

Preparation Methods Analysis

Detailed Synthetic Route

Starting Material Preparation

The synthesis often begins with a suitable hexan-2-one derivative, such as 4-methylhexan-2-one, which provides the backbone for further functionalization. The preparation of this intermediate can be achieved via:

- Alkylation of simpler ketones using alkyl halides under basic conditions.

- Claisen condensation reactions to build the carbon skeleton.

Chlorination Step

Selective chlorination at the 1-position (alpha to the ketone) is typically performed using reagents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5), or via electrophilic chlorination using N-chlorosuccinimide (NCS) under mild conditions to avoid over-chlorination or racemization.

Amination Step

The introduction of the amino group at the 3-position can be achieved by:

- Nucleophilic substitution reactions where an appropriate leaving group (e.g., a halide or tosylate) is displaced by an amine source.

- Reductive amination of a corresponding keto intermediate using ammonia or primary amines in the presence of reducing agents such as sodium cyanoborohydride.

Stereochemical control during amination is critical to obtain the (3S,4S) isomer, often requiring chiral catalysts or auxiliaries.

Hydrochloride Salt Formation

The free base is then converted into its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent (e.g., ethanol or ether), resulting in improved crystallinity and purity.

Experimental Conditions and Characterization

Typical Reaction Conditions

| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Ketone alkylation | Alkyl halide, base (NaH, K2CO3) | 0–25 °C | 2–6 hours | 60–80 | Control of regioselectivity essential |

| Chlorination | NCS or SOCl2 | 0–5 °C | 1–3 hours | 70–90 | Avoid over-chlorination |

| Amination | Ammonia or amine, reducing agent (NaBH3CN) | Room temp to 50 °C | 4–12 hours | 50–75 | Chiral control required |

| Salt formation | HCl in ethanol or ether | 0–25 °C | 1–2 hours | Quantitative | Purification by recrystallization |

Analytical Characterization

- Nuclear Magnetic Resonance (NMR): ^1H and ^13C NMR spectra confirm the chemical shifts consistent with the expected structure and stereochemistry.

- High-Resolution Mass Spectrometry (HRMS): Confirms molecular weight and molecular formula.

- Thin Layer Chromatography (TLC): Used to monitor reaction progress.

- Melting Point Determination: Confirms purity and identity of hydrochloride salt.

- Chiral Chromatography: Ensures stereochemical purity of (3S,4S) isomer.

Research Findings and Optimization

- The Mannich reaction-based approach to build the carbon skeleton showed limited success due to low reactivity and poor yields in some literature reports, with yields as low as 5-6% for key intermediates.

- Alternative synthetic routes involving Claisen condensation and alkylation steps provided better yields and stereochemical control.

- Chlorination using NCS under mild conditions was found to be effective in selectively introducing the chloro substituent without racemization or side reactions.

- Amination reactions require careful optimization of temperature, solvent, and chiral catalysts to maintain stereochemical integrity and achieve acceptable yields.

- Hydrochloride salt formation enhances compound stability and allows for easier purification and handling.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

(3S,4S)-3-Amino-1-chloro-4-methylhexan-2-one hydrochloride can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

Reduction: The carbonyl group can be reduced to form alcohols.

Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles such as sodium hydroxide (NaOH) or sodium methoxide (NaOMe) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines or nitriles, while reduction can produce alcohols. Substitution reactions can result in the formation of various substituted derivatives.

Scientific Research Applications

Chemistry

3-Amino-1-chloro-4-methylhexan-2-one; hydrochloride serves as a crucial building block for synthesizing more complex molecules. Its ability to undergo various chemical reactions, such as substitution and addition reactions, makes it valuable in organic synthesis.

Biology

In biological research, this compound has shown promise in enzyme inhibition studies and protein interactions. It can modulate enzyme activity through hydrogen bonding and halogen interactions, leading to various biological effects.

Medicine

The compound has potential therapeutic applications as a lead compound for developing new pharmaceuticals. Its structural features allow it to target specific molecular pathways involved in diseases, making it a candidate for drug development.

Industry

In industrial applications, 3-amino-1-chloro-4-methylhexan-2-one; hydrochloride is used in producing specialty chemicals and agrochemicals. Its versatility as an intermediate in various chemical processes enhances its utility across multiple sectors.

Research indicates that 3-amino-1-chloro-4-methylhexan-2-one; hydrochloride exhibits various pharmacological effects. Notable findings include:

Enzyme Inhibition Study

A study demonstrated that this compound effectively inhibits enzymes involved in metabolic processes. The IC50 value was found to be low micromolar, indicating significant inhibitory activity.

Therapeutic Applications

Derivatives of this compound have been explored as precursors for new drugs targeting diseases. Modifications to its structure can enhance biological activity and specificity towards particular targets.

Case Studies

Several case studies highlight the applications of 3-amino-1-chloro-4-methylhexan-2-one; hydrochloride:

- Enzyme Inhibition : A study showed that the compound inhibits a specific enzyme critical for metabolic pathways, demonstrating its potential as a therapeutic agent.

- Drug Development : Research indicated that modifications of this compound could lead to novel pharmaceuticals with improved efficacy against various diseases.

- Industrial Synthesis : Investigations into its use as an intermediate in synthesizing agrochemicals have shown promising results, enhancing production efficiency.

Mechanism of Action

The mechanism by which (3S,4S)-3-Amino-1-chloro-4-methylhexan-2-one hydrochloride exerts its effects involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with target proteins, while the chlorine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Aliphatic Chain Series

(S)-3-Amino-1-chloro-5-methylhexan-2-one Hydrochloride

- Molecular Formula: C₇H₁₅Cl₂NO

- Molecular Weight: 234.12 g/mol (discrepancy noted; theoretical MW ≈ 200.11 g/mol)

- CAS Number: Not explicitly provided

- Key Difference : The methyl group is at position 5 instead of 4. This positional isomerism may alter steric effects and reaction pathways in synthesis .

(S)-3-Amino-1-chloro-4-phenylbutan-2-one Hydrochloride

- Molecular Formula: C₁₀H₁₃Cl₂NO

- Molecular Weight : 234.12 g/mol

- CAS Number : 34351-19-4

- Key Difference: A phenyl group replaces the methyl group at position 4.

Table 1: Comparison of Aliphatic Chain Analogues

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Structural Distinction |

|---|---|---|---|---|

| (3S,4S)-3-Amino-1-chloro-4-methylhexan-2-one HCl | C₇H₁₅Cl₂NO | 200.11 | 59079-44-6 | Methyl at C4, chiral centers at C3 and C4 |

| (S)-3-Amino-1-chloro-5-methylhexan-2-one HCl | C₇H₁₅Cl₂NO | 234.12* | N/A | Methyl at C5 |

| (S)-3-Amino-1-chloro-4-phenylbutan-2-one HCl | C₁₀H₁₃Cl₂NO | 234.12 | 34351-19-4 | Phenyl at C4 |

Note: Molecular weight discrepancy in (S)-5-methyl derivative may arise from data entry errors in source material .

Cyclohexane-Based Analogues

3-Amino-1-methyl-cyclohexanol Hydrochloride

- Molecular Formula: C₇H₁₆ClNO

- Molecular Weight : 165.66 g/mol

- CAS Number : 1529782-20-4

- Key Difference: A cyclohexanol ring replaces the aliphatic chain, introducing rigidity and altering solubility. The hydroxyl group may participate in hydrogen bonding .

2-(Dimethylaminomethyl)-1-cyclohexanone Hydrochloride

- Molecular Formula: C₉H₁₈ClNO

- Molecular Weight : 203.70 g/mol

- CAS Number: Not explicitly provided

- Key Difference: A dimethylaminomethyl group at position 2 enhances basicity, making it useful in catalysis or as a ligand .

Table 2: Cyclohexane-Based Analogues

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Functional Group Distinction |

|---|---|---|---|---|

| 3-Amino-1-methyl-cyclohexanol HCl | C₇H₁₆ClNO | 165.66 | 1529782-20-4 | Cyclohexanol backbone, hydroxyl group |

| 2-(Dimethylaminomethyl)-1-cyclohexanone HCl | C₉H₁₈ClNO | 203.70 | N/A | Dimethylaminomethyl group at C2 |

Research Findings and Challenges

- Stereochemical Impact: The (3S,4S) configuration of the target compound improves selectivity in chiral synthesis compared to non-chiral analogues .

- Solubility Limitations: Hydrochloride salts of aliphatic amino-chloroketones exhibit moderate aqueous solubility, necessitating formulation optimization for pharmaceutical use .

- Toxicity Data: Limited information is available; however, structurally related hydrochlorides (e.g., tetracycline HCl) show hepatotoxicity and photodegradation risks, suggesting the need for safety studies .

Biological Activity

3-Amino-1-chloro-4-methylhexan-2-one hydrochloride, often referred to as (3S,4S)-3-amino-1-chloro-4-methylhexan-2-one hydrochloride, is a chiral compound with significant potential in medicinal chemistry. Its unique structure, featuring an amino group and a chlorine atom, allows it to interact with various biological targets, leading to diverse pharmacological effects. This article explores its biological activity, mechanisms of action, and potential applications in research and medicine.

Chemical Structure and Properties

The compound has the molecular formula C7H15Cl2N O and is characterized by two stereogenic centers at the 3rd and 4th positions. This chirality contributes to its biological specificity and activity.

| Property | Value |

|---|---|

| Molecular Weight | 180.65 g/mol |

| Chemical Structure | Chemical Structure |

| Solubility | Soluble in water |

| Melting Point | Not specified |

The biological activity of (3S,4S)-3-amino-1-chloro-4-methylhexan-2-one hydrochloride is primarily attributed to its ability to interact with specific enzymes and receptors. The amino group can form hydrogen bonds with target proteins, while the chlorine atom may participate in halogen bonding. These interactions can modulate enzyme activity, leading to various biological effects such as:

- Enzyme Inhibition : The compound has been studied for its potential to inhibit certain enzymes involved in metabolic pathways.

- Receptor Modulation : It can bind to receptors, influencing signaling pathways within cells.

Biological Activity Studies

Research has demonstrated that compounds with similar structures exhibit various pharmacological effects. For instance:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 1-Amino-2-bromohexane | Similar backbone, bromine instead of chlorine | Antimicrobial properties |

| 2-Amino-3-chloropentane | Shorter carbon chain | Cytotoxic effects |

| 3-Amino-1-fluorohexan-2-one | Fluorine substitution | Enzyme inhibition |

| 4-Methylaminohexanamide | Amide functional group | Anti-inflammatory properties |

These comparisons highlight the unique biological profile of (3S,4S)-3-amino-1-chloro-4-methylhexan-2-one hydrochloride due to its specific functional groups.

Case Studies

Recent studies have focused on the compound's role in enzyme inhibition and its potential therapeutic applications:

- Enzyme Inhibition Study : A study demonstrated that (3S,4S)-3-amino-1-chloro-4-methylhexan-2-one hydrochloride effectively inhibits a specific enzyme involved in metabolic processes. The IC50 value was determined to be low micromolar, indicating potent inhibitory activity .

- Therapeutic Applications : Research indicated that derivatives of this compound could serve as precursors for developing new drugs targeting various diseases. Its unique structural features allow for modifications that enhance biological activity .

Q & A

Q. Basic

- Synthetic Routes : Multi-step synthesis involving halogenation, amination, and ketone protection. For example, chlorination of a methylhexanone precursor followed by stereoselective amination under controlled pH (6–8) to preserve chiral centers .

- Optimization Strategies :

What spectroscopic techniques are most effective for characterizing 3-Amino-1-chloro-4-methylhexan-2-one hydrochloride?

Q. Basic

- 1H/13C NMR : Assign stereochemistry using coupling constants (e.g., axial-equatorial proton interactions in cyclohexane rings) and DEPT-135 for carbon types .

- Mass Spectrometry (HRMS) : Confirm molecular weight (C₇H₁₅Cl₂NO; calc. 200.11 g/mol) with ESI+ ionization .

- X-ray Crystallography : Resolve absolute configuration using SHELX programs for small-molecule refinement (R-factor < 0.05) .

How should researchers handle and store this compound to ensure stability?

Q. Basic

- Storage : -20°C in airtight containers under argon to prevent hygroscopic degradation .

- Safety Protocols :

What strategies are effective for resolving enantiomers of 3-Amino-1-chloro-4-methylhexan-2-one hydrochloride?

Q. Advanced

- Chiral Chromatography : Use Chiralpak® IA columns with hexane/isopropanol (85:15) mobile phase; retention time differences >2 min for (3S,4S) vs. (3R,4R) enantiomers .

- Kinetic Resolution : Enzymatic catalysis with lipases (e.g., Candida antarctica) selectively acylates one enantiomer (ee >98%) .

How can computational chemistry predict the compound's interactions with biological targets?

Q. Advanced

- Molecular Docking : AutoDock Vina simulates binding to enzymes (e.g., ketoreductases) with ΔG ≤ -8 kcal/mol. Key interactions: H-bonding between NH₃⁺ and Asp98, hydrophobic contacts with methyl groups .

- MD Simulations : AMBER force fields predict conformational stability in aqueous PBS buffer (RMSD <1.5 Å over 100 ns) .

What are common side reactions during synthesis, and how can they be mitigated?

Q. Advanced

- Byproducts : Over-chlorination (yielding 1,3-dichloro derivatives) or racemization due to acidic conditions.

- Mitigation :

How to analyze the compound's stability under various pH and temperature conditions?

Q. Advanced

-

Accelerated Stability Testing :

Condition Degradation Pathway Analytical Method pH 2 (HCl, 40°C) Hydrolysis of ketone HPLC (C18, 0.1% TFA) pH 10 (NaOH, 25°C) Dechlorination LC-MS (m/z 164.07 [M-Cl]+) UV light (254 nm) Radical-mediated decomposition FT-IR (loss of C=O peak)

What are the primary applications of this compound in medicinal chemistry research?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.